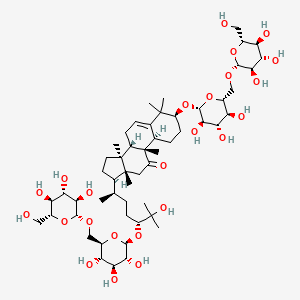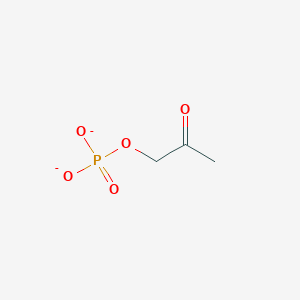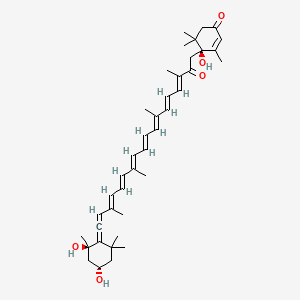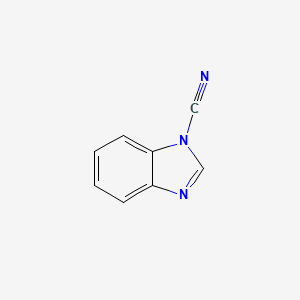
1H-Benzimidazol-1-carbonitril
Übersicht
Beschreibung
1H-Benzimidazole-1-carbonitrile is a heterocyclic aromatic organic compound. It consists of a benzimidazole ring, which is a fusion of benzene and imidazole rings, with a nitrile group attached to the nitrogen atom at the first position. This compound is of significant interest due to its diverse applications in medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antiviral, and anticancer properties.
Medicine: Derivatives of 1H-Benzimidazole-1-carbonitrile are investigated for their therapeutic potential in treating various diseases.
Industry: It is utilized in the production of dyes, pigments, and advanced materials with specific electronic properties.
Wirkmechanismus
Target of Action
Benzimidazole derivatives, a class to which this compound belongs, are known to have a broad range of biological activities . They have been found to exhibit anti-inflammatory , antiparasitic , antimalarial , antimycobacterial , antineoplastic , antiviral , antihypertensive , and anticonvulsant activities.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its targets .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on the specific derivative and its targets .
Biochemische Analyse
Biochemical Properties
1H-Benzimidazole-1-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to exhibit antimicrobial activity by inhibiting the growth of various bacterial and fungal species . The compound interacts with microbial enzymes, disrupting their normal function and leading to cell death. Additionally, 1H-Benzimidazole-1-carbonitrile has shown potential in inhibiting certain cancer cell lines by interacting with proteins involved in cell proliferation and apoptosis . These interactions are primarily non-covalent, involving hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 1H-Benzimidazole-1-carbonitrile on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation by interfering with cell signaling pathways . The compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins. In microbial cells, 1H-Benzimidazole-1-carbonitrile disrupts cellular metabolism and inhibits the synthesis of essential biomolecules, leading to cell death . These effects highlight the compound’s potential as a therapeutic agent in treating infections and cancer.
Molecular Mechanism
At the molecular level, 1H-Benzimidazole-1-carbonitrile exerts its effects through various mechanisms. It binds to specific enzymes and proteins, inhibiting their activity and disrupting normal cellular functions . For example, the compound has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription, leading to the accumulation of DNA damage and cell death in cancer cells . Additionally, 1H-Benzimidazole-1-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins, altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The stability and degradation of 1H-Benzimidazole-1-carbonitrile in laboratory settings are important factors in its biochemical analysis. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its biological activity. In in vitro and in vivo studies, the long-term effects of 1H-Benzimidazole-1-carbonitrile on cellular function have been observed, with some studies reporting sustained antimicrobial and anticancer activities over extended periods .
Dosage Effects in Animal Models
The effects of 1H-Benzimidazole-1-carbonitrile vary with different dosages in animal models. At low doses, the compound exhibits significant antimicrobial and anticancer activities with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
1H-Benzimidazole-1-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 1H-Benzimidazole-1-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms, allowing it to reach its intracellular targets . Once inside the cell, 1H-Benzimidazole-1-carbonitrile can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 1H-Benzimidazole-1-carbonitrile is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, 1H-Benzimidazole-1-carbonitrile can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis in cancer cells . These findings underscore the importance of subcellular localization in determining the compound’s biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-1-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:
Reactants: o-Phenylenediamine and cyanogen bromide.
Conditions: Basic medium, often using sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed and heated, leading to the formation of the benzimidazole ring with the nitrile group attached.
Industrial Production Methods: In industrial settings, the synthesis of 1H-Benzimidazole-1-carbonitrile may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the production scale.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole-1-carboxylic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine group, forming 1H-Benzimidazole-1-amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Benzimidazole-1-carboxylic acid.
Reduction: 1H-Benzimidazole-1-amine.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole: The parent compound without the nitrile group.
2-Substituted Benzimidazoles: Compounds with various substituents at the second position of the benzimidazole ring.
Imidazole Derivatives: Compounds with similar imidazole ring structures but different substituents.
Uniqueness: 1H-Benzimidazole-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further chemical modifications and enhances the compound’s potential in various applications.
Eigenschaften
IUPAC Name |
benzimidazole-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCJHVTWXFWDOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578044 | |
| Record name | 1H-Benzimidazole-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31892-41-8 | |
| Record name | 1H-Benzimidazole-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CYANOBENZIMIDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,4S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4-prop-2-enyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1256394.png)
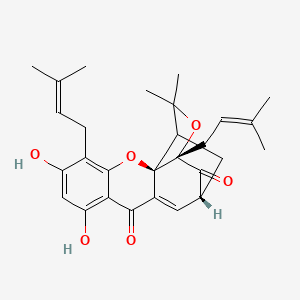
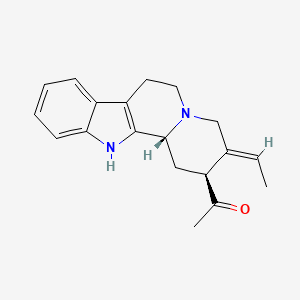
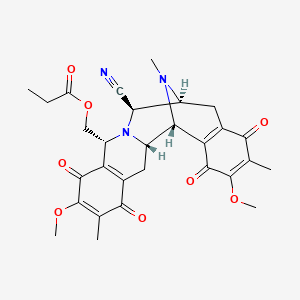
![4-[76Br]bromobicalutamide](/img/structure/B1256399.png)


![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-(9-fluoro-[1]benzothiolo[3,2-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B1256404.png)
![3,6-Bis(dimethylamino)-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate](/img/structure/B1256406.png)
![8-[1-(1,3-Benzodioxol-5-yl)-3-(1-piperidinyl)propyl]-5,7-dimethoxy-4-pentyl-1-benzopyran-2-one](/img/structure/B1256409.png)
